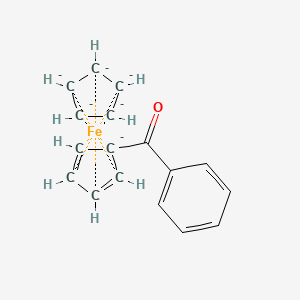
Ketone, ferrocenyl phenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketone, ferrocenyl phenyl: is an organometallic compound that features a ferrocene moiety bonded to a phenyl group through a ketone linkage Ferrocene, a well-known metallocene, consists of an iron atom sandwiched between two cyclopentadienyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing ketone, ferrocenyl phenyl involves the Friedel-Crafts acylation of ferrocene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Direct Aroylation: Another approach involves the direct aroylation of ferrocene using benzoyl chloride and a base such as pyridine.
Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: FeCl3, CAN, in solvents like acetonitrile or dichloromethane.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens, nitric acid, in solvents like acetic acid or sulfuric acid.
Major Products:
Oxidation: Ferrocenium ions.
Reduction: Ferrocenyl phenyl alcohol.
Substitution: Halogenated or nitrated ferrocenyl phenyl ketones.
Scientific Research Applications
Chemistry:
Electrochemistry: The compound’s redox properties make it valuable in the development of electrochemical sensors and batteries.
Biology and Medicine:
Drug Development: Ferrocenyl derivatives have shown potential as anticancer and antimalarial agents.
Bioconjugation: The compound can be conjugated with biomolecules for targeted drug delivery and imaging applications.
Industry:
Mechanism of Action
The mechanism of action of ketone, ferrocenyl phenyl involves its redox properties and ability to generate reactive oxygen species (ROS). The ferrocene moiety can undergo reversible oxidation and reduction, facilitating electron transfer processes. In biological systems, the compound can interact with cellular components, leading to the production of ROS, which can induce oxidative stress and cell death . The phenyl ketone group can also participate in interactions with molecular targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Ferrocenyl methyl ketone: Similar structure but with a methyl group instead of a phenyl group.
Ferrocenyl acetone: Contains an acetone moiety instead of a phenyl ketone group.
Ferrocenyl benzyl alcohol: The ketone group is replaced with a benzyl alcohol group.
Uniqueness: Ketone, ferrocenyl phenyl stands out due to its unique combination of the ferrocene and phenyl ketone moieties. This structure imparts distinct redox properties, making it highly versatile for various applications in catalysis, electrochemistry, and drug development. The phenyl group also enhances the compound’s stability and potential for functionalization compared to other ferrocenyl derivatives .
Properties
Molecular Formula |
C17H14FeO-6 |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-yl(phenyl)methanone;cyclopentane;iron |
InChI |
InChI=1S/C12H9O.C5H5.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-9H;1-5H;/q-1;-5; |
InChI Key |
KVMYMLVAGKFJKG-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=CC=C(C=C1)C(=O)[C-]2C=CC=C2.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















